molecular formula C21H26N2O2 B6076746 2-(isopropoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

2-(isopropoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Cat. No. B6076746
M. Wt: 338.4 g/mol
InChI Key: UCIAEKVNXONDRD-UHFFFAOYSA-N
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Description

2-(isopropoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one, also known as ISQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

2-(isopropoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one's mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation, angiogenesis, and neurodegeneration. This compound has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and angiogenesis. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain, making it a potential treatment for Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, this compound has been shown to inhibit cell proliferation and angiogenesis, leading to decreased tumor growth. In neuroscience, this compound has been shown to have neuroprotective effects, preventing the death of neurons and improving cognitive function. In cardiovascular disease, this compound has been shown to have vasodilatory effects, leading to decreased blood pressure.

Advantages and Limitations for Lab Experiments

2-(isopropoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has several advantages for lab experiments, including its synthetic accessibility, stability, and potential therapeutic applications. However, its limitations include its relatively low potency and selectivity, as well as its potential toxicity at high concentrations.

Future Directions

There are several future directions for 2-(isopropoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one research, including improving its potency and selectivity, exploring its potential therapeutic applications in other fields, such as infectious disease and inflammation, and developing novel derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand this compound's mechanism of action and potential toxicity.

Synthesis Methods

2-(isopropoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one can be synthesized through a multi-step process involving the condensation of 2-aminobenzophenone with isopropyl alcohol and formaldehyde, followed by cyclization and spiroannulation. The resulting compound is purified through recrystallization, yielding a white crystalline powder.

Scientific Research Applications

2-(isopropoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has been studied for its potential therapeutic applications in various fields, such as cancer research, neuroscience, and cardiovascular disease. In cancer research, this compound has shown promising results as an inhibitor of cell proliferation and angiogenesis in various cancer cell lines. In neuroscience, this compound has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. In cardiovascular disease, this compound has been shown to have vasodilatory effects, making it a potential treatment for hypertension.

properties

IUPAC Name

2-(propan-2-yloxymethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-14(2)25-13-17-22-19-16-9-5-4-8-15(16)12-21(10-6-3-7-11-21)18(19)20(24)23-17/h4-5,8-9,14H,3,6-7,10-13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIAEKVNXONDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=NC2=C(C(=O)N1)C3(CCCCC3)CC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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